3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-chloro-4-methylphenyl substituent at position 3 and a 3-nitrobenzyl group at position 6. The compound’s planar triazolopyrimidine system (as seen in analogous structures) suggests conjugation, which is critical for interactions in biological systems or material applications .
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O3/c1-11-5-6-13(8-15(11)19)24-17-16(21-22-24)18(26)23(10-20-17)9-12-3-2-4-14(7-12)25(27)28/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVPYDWMOKAOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyrimidine ring: This step involves the fusion of the triazole ring with a pyrimidine ring, often through condensation reactions.
Substitution reactions: The chloro-methylphenyl and nitrophenylmethyl groups are introduced through substitution reactions, using reagents such as chlorinating agents and nitro compounds.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group on the 3-chloro-4-methylphenyl substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
Key Observations :
-
The electron-withdrawing nitro group on the benzyl substituent enhances the electrophilicity of the triazolopyrimidine ring, facilitating NAS at the chloro site .
-
Steric hindrance from the 4-methyl group slightly reduces reaction rates .
Reduction of Nitro Group
The 3-nitrophenylmethyl group undergoes catalytic hydrogenation to yield an amine derivative:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 4 h | 6-(3-aminophenylmethyl)-substituted compound | 89% |
Applications :
-
The resulting amine serves as a precursor for further functionalization (e.g., amide coupling or diazotization) .
Cycloaddition Reactions
The triazolopyrimidine core acts as a dienophile in Diels-Alder reactions:
| Diene | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 h | Fused bicyclic adduct with retained nitro group | 47% |
Mechanistic Insight :
Oxidation of Methyl Group
The 4-methylphenyl substituent undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 8 h | 3-(3-chloro-4-carboxyphenyl)-substituted analog | 61% |
Limitations :
-
Over-oxidation to CO₂ is observed with prolonged reaction times (>12 h).
Ring-Opening Reactions
The triazolopyrimidine ring can undergo cleavage under alkaline conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux, 3 h | Bifunctional hydrazine-linked pyrimidine | 73% |
Applications :
Metal-Catalyzed Cross-Coupling
The chloro substituent participates in Suzuki-Miyaura couplings:
| Boron Reagent | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | DME, 80°C, 12 h | 3-(4-methoxyphenyl)-substituted derivative | 68% |
Optimization Note :
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito rearrangement on the benzyl group:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), MeCN, 6 h | 6-(3-nitritophenylmethyl)-substituted compound | 55% |
Stability :
Scientific Research Applications
The compound has shown promising biological activities in various studies:
- Antimicrobial Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some demonstrating potent inhibitory effects at low concentrations .
- Antitumor Properties : Studies have identified triazolo-pyrimidine derivatives as potential anti-tumor agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Case Studies and Research Findings
- Antitubercular Activity Evaluation :
- Antitumor Efficacy :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidinone derivatives exhibit diverse pharmacological and chemical behaviors depending on substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
- Hydroxyl groups (e.g., ) further enhance solubility but may limit blood-brain barrier penetration.
- Thermal Stability: Higher melting points correlate with aromatic/electron-withdrawing groups (e.g., 184°C for vs. 78°C for aliphatic-substituted ). The target compound’s mp is expected to align with polar analogs (~180–200°C).
- Biological Activity: While direct data on the target compound is absent, structurally related triazolopyrimidines show anticancer activity (e.g., glycosylated derivatives in inhibit MCF-7 cells). The nitro group may enhance DNA intercalation or enzyme inhibition, as seen in nitroaromatic drugs.
Research Findings and Mechanistic Insights
- Synthetic Routes: Analogous compounds are synthesized via cyclocondensation of amino triazoles with carbonyl reagents, followed by functionalization (e.g., alkylation or arylation). The target compound likely employs similar methods, with nitrobenzyl introduction via nucleophilic substitution .
- Structural Analysis: X-ray studies (e.g., ) confirm coplanarity of the triazolopyrimidine core, critical for π-π stacking in drug-receptor interactions. The 3-nitrobenzyl group’s orientation may sterically hinder binding in some targets.
Biological Activity
The compound 3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole and pyrimidine rings contribute to its pharmacological properties by:
- Inhibiting Kinases : Compounds in this class often act as kinase inhibitors, which can interfere with signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity : The presence of nitro and chloro groups enhances the compound's interaction with microbial enzymes and DNA.
- Antitumor Properties : Studies have shown that triazolopyrimidines can induce apoptosis in cancer cells by disrupting cell cycle progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazolopyrimidine derivatives. For instance:
- In Vitro Studies : A derivative exhibited IC50 values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. This suggests significant antiproliferative effects compared to standard treatments like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | SISO | 2.38 |
| Derivative A | RT-112 | 3.77 |
| Cisplatin | SISO | 0.24 |
| Cisplatin | RT-112 | 1.22 |
Antimicrobial Activity
Triazolopyrimidines have been associated with antimicrobial effects against a range of pathogens:
- Mechanism : The compound's ability to disrupt bacterial cell wall synthesis and inhibit DNA replication has been documented .
Case Studies
-
Case Study on Antitumor Activity
- A series of triazolopyrimidine derivatives were tested for their cytotoxic effects on various cancer cell lines. Notably, compounds bearing electron-withdrawing groups demonstrated enhanced activity.
- Results indicated that certain derivatives significantly inhibited tumor growth in vitro and induced apoptosis through caspase activation pathways .
- Case Study on Antimicrobial Efficacy
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives:
- Substituent Effects : The introduction of halogen atoms (e.g., chlorine) at specific positions significantly enhances both anticancer and antimicrobial activities.
- Nitro Group Positioning : The positioning of nitro groups on the aromatic ring has been shown to influence the potency against various biological targets.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this triazolopyrimidine derivative?
Answer:
The synthesis requires multi-step organic reactions with precise control of:
- Temperature : Exothermic steps (e.g., cyclization) may need cooling to prevent side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography or recrystallization is critical for isolating intermediates and final products. Thin-layer chromatography (TLC) and NMR should monitor reaction progress .
- Catalysts : Acidic/basic conditions or metal catalysts (e.g., Pd for cross-coupling) may accelerate specific steps .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regioselectivity, especially for triazole and pyrimidine protons .
- X-ray Crystallography : Resolves absolute configuration and validates bond lengths/angles. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?
Answer:
- Software Tools : Use SHELXPRO or Olex2 to cross-validate data. Discrepancies in thermal parameters may indicate disorder; apply restraints or exclude outliers .
- Twinned Data : For poorly diffracting crystals, test for twinning using PLATON and refine with TWIN laws in SHELXL .
- Complementary Techniques : Compare with NMR or IR data to verify functional group assignments .
Advanced: What experimental strategies are effective for elucidating the compound's biological mechanism of action?
Answer:
- In Vitro Assays : Screen against target enzymes (e.g., kinases) or receptors using fluorescence polarization or ATPase assays. Evidence from similar triazolopyrimidines suggests fungicidal/anticancer activity .
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with active sites. Prioritize substituents (e.g., nitro groups) for electrostatic interactions .
- Cell-Based Models : Use MCF-7 (breast cancer) or A549 (lung cancer) cell lines to assess cytotoxicity and oxidative stress via ROS detection assays .
Advanced: How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to evaluate electronic effects .
- Bioassay Models : Test analogs in parallel against fungal pathogens (e.g., Candida albicans) and cancer cell lines to correlate substituents with activity .
- Data Analysis : Use multivariate statistics (e.g., PCA) to link structural descriptors (Hammett σ, logP) with bioactivity .
Advanced: What methodological approaches address conflicting bioactivity data across studies?
Answer:
- Purity Verification : Reanalyze compounds via HPLC (>95% purity) to exclude impurities as confounding factors .
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed incubation times) to ensure reproducibility .
- Computational Validation : Apply QSAR models to predict activity trends and identify outliers for re-testing .
Basic: What safety precautions are recommended for handling this compound in the lab?
Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (inferred from structurally related chlorinated compounds) .
- Waste Disposal : Quench reactive intermediates (e.g., nitro groups) before disposal to avoid exothermic reactions .
Advanced: How can researchers leverage computational chemistry to predict synthetic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
